molecular formula C20H19N3O3S3 B15009013 N-[(4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)sulfonyl]acetamide

N-[(4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)sulfonyl]acetamide

Cat. No.: B15009013
M. Wt: 445.6 g/mol
InChI Key: YYDLGLZVZGLEBV-UHFFFAOYSA-N
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Description

N-[(4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)sulfonyl]acetamide is a complex organic compound characterized by its unique structure, which includes a quinoline core and a dithiolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)sulfonyl]acetamide typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the dithiolo ring. The final step involves the sulfonylation and acetamidation of the compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[(4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)sulfonyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

N-[(4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)sulfonyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research indicates its potential use in the treatment of diseases such as cancer due to its ability to inhibit specific kinases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)sulfonyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases, thereby affecting various cellular pathways. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)sulfonyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19N3O3S3

Molecular Weight

445.6 g/mol

IUPAC Name

N-[4-[(4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]phenyl]sulfonylacetamide

InChI

InChI=1S/C20H19N3O3S3/c1-12(24)23-29(25,26)14-10-8-13(9-11-14)21-19-17-15-6-4-5-7-16(15)22-20(2,3)18(17)27-28-19/h4-11,22H,1-3H3,(H,23,24)

InChI Key

YYDLGLZVZGLEBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=C2C3=C(C(NC4=CC=CC=C43)(C)C)SS2

Origin of Product

United States

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